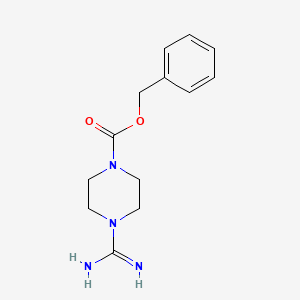

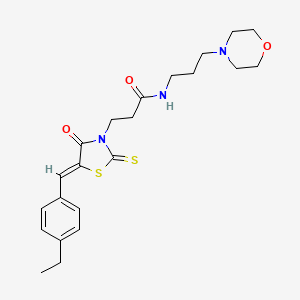

![molecular formula C14H13NO6 B2670624 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine CAS No. 307525-71-9](/img/structure/B2670624.png)

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” is an organic compound with the molecular formula C16H16N2O7 . It is also known by other names such as "Glycine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]glycyl-" . The average mass of this compound is 348.307 Da and its monoisotopic mass is 348.095764 Da .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” has been analyzed using various spectroscopic techniques. The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” have been studied. For example, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” include its molecular formula (C16H16N2O7), average mass (348.307 Da), and monoisotopic mass (348.095764 Da) .Applications De Recherche Scientifique

Crystal Structure and Enzymatic Activity

Research on glycine derivatives, including studies on glycine N-methyltransferase (GNMT) from rat liver, provides a foundational understanding of molecular interactions and enzymatic activities. GNMT catalyzes the S-adenosylmethionine (AdoMet) dependent methylation of glycine to form sarcosine, revealing the enzyme's structure and function at the molecular level (Fu et al., 1996). This insight into enzyme mechanisms can be critical for understanding how similar glycine derivatives may interact with biological molecules.

Prenylated Glycine Derivatives from Marine Fungi

The study of prenylated glycine derivatives from the marine-derived fungus Fusarium sp. highlights the potential for discovering novel compounds with unique structures and activities. Two new prenylated glycine derivatives were identified, showcasing the diversity of natural products and their potential applications in drug discovery and development (Chen et al., 2021). Similar research could explore the bioactive properties of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.

Glycine in Neurotransmission and Treatment of Schizophrenia

High-dose glycine has been added to antipsychotic treatments for schizophrenia, demonstrating the role of glycine and its derivatives in modulating neurotransmission and potentially treating neurological disorders (Heresco-Levy et al., 2004). This area of research underscores the therapeutic potential of glycine derivatives in mental health.

Orientations Futures

The future directions for the study of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” could involve further exploration of its synthesis, chemical reactions, and potential applications. The photochemistry observed may be used to control the properties of new polysaccharide derivatives and are thus of interest in the design of smart materials .

Propriétés

IUPAC Name |

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCYYTDPGVNBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)

![3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670551.png)

![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2670553.png)

![2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol](/img/structure/B2670558.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)